molecular formula C9H12N4O2 B13689272 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B13689272
M. Wt: 208.22 g/mol
InChI Key: LEYPCDQXZSSCNQ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core with various substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.

Scientific Research Applications

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of certain kinases, such as JAK1 . The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound for drug development and therapeutic applications.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-5-(3-hydroxypropyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H12N4O2/c10-9-12-7-6(8(15)13-9)5(4-11-7)2-1-3-14/h4,14H,1-3H2,(H4,10,11,12,13,15)

InChI Key

LEYPCDQXZSSCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CCCO

Origin of Product

United States

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